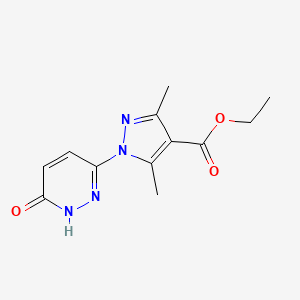

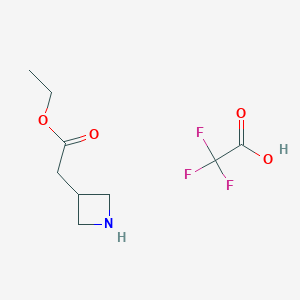

1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as 4-Hydroxybutyl acrylate, has been reported. It can be synthesized by the esterification of acrylic acid with 1,4-butanediol over a catalyst such as Amberlyst 15 . Another synthetic strategy involves the free radical ring-opening polymerization of 2-methylene dioxolane .Chemical Reactions Analysis

Two chemistry routes are known for 4-hydroxybutyl acrylate production: the direct esterification of acrylic acid with 1,4-butanediol, and the transesterification of methyl acrylate with 1,4-butanediol .Aplicaciones Científicas De Investigación

Bioisosteric Applications

One notable research direction involves the exploration of bioisosteres for carboxylic acid functions. For instance, the hydroxy-1,2,5-oxadiazolyl moiety has been investigated as a bioisoster of the carboxy function, particularly in compounds related to gamma-aminobutyric acid (GABA). These studies aim to understand the structural and functional roles of carboxylic acids in biological systems and explore their potential in drug design, highlighting the relevance of carboxylic acid derivatives in medicinal chemistry (Lolli et al., 2006).

Bioplastic Production

Another application is in the field of bioplastics, where 4-Hydroxybutyric acid, a related compound, serves as a precursor. Research has demonstrated the feasibility of biosynthesizing 4-Hydroxybutyric acid from methane, utilizing engineered strains of Methylosinus trichosporium OB3b. This approach not only provides a sustainable route to producing valuable chemical precursors but also highlights the potential of methane as a feedstock for bioplastic production, underscoring the environmental and economic benefits of such technologies (Thu Ha Thi Nguyen & E. Lee, 2021).

Antioxidant Activity

Furthermore, the antioxidant properties of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been extensively studied. These compounds exhibit significant antioxidant activities, with some showing higher efficacy than ascorbic acid, a well-known antioxidant. This research highlights the importance of carboxylic acid derivatives in developing new antioxidant agents, which could have applications in preventing oxidative stress-related diseases (I. Tumosienė et al., 2019).

Coordination Polymers

In materials science, carboxylic acid derivatives have been used to construct lanthanide-organic frameworks. These frameworks are synthesized using 1-hydro-6-oxopyridine-3-carboxylate and oxalate ligands, demonstrating the versatility of carboxylic acid derivatives in creating novel materials with potential applications in catalysis, gas storage, and separation technologies (Caiming Liu et al., 2009).

Enzyme Inhibition

Additionally, carboxylic acid derivatives have been evaluated for their inhibitory activity against enzymes such as prolyl 4-hydroxylase. This enzyme plays a crucial role in collagen synthesis, and its inhibition is of interest for therapeutic applications in diseases where collagen deposition is dysregulated. Research in this area underscores the potential of carboxylic acid derivatives in developing novel therapeutic agents (R. Dowell & E. Hadley, 1992).

Mecanismo De Acción

Target of Action

It is structurally similar to gamma-hydroxybutyric acid (ghb), which is a naturally occurring neurotransmitter and a depressant drug . GHB acts on the GHB receptor and is a weak agonist at the GABA B receptor .

Mode of Action

GHB acts on the GHB receptor and is a weak agonist at the GABA B receptor . This interaction can lead to various changes in the body, including sedative effects and altered states of consciousness .

Biochemical Pathways

Ghb, a structurally similar compound, is a precursor to gaba, glutamate, and glycine in certain brain areas . Therefore, it’s plausible that 1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid may affect similar pathways.

Pharmacokinetics

It’s worth noting that the structurally similar compound ghb has an oral bioavailability of 25% and an elimination half-life of 30-60 minutes . These properties significantly impact the bioavailability of GHB, and it’s plausible that this compound may have similar pharmacokinetic properties.

Result of Action

Ghb, a structurally similar compound, has been shown to have various effects, including sedative effects and altered states of consciousness . It’s plausible that this compound may have similar effects.

Propiedades

IUPAC Name |

1-(4-hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c11-4-2-1-3-10-6-7(9(13)14)5-8(10)12/h7,11H,1-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZXUJLMGMCYST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396859.png)

![7-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396861.png)

![7-Hydroxy-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2396863.png)

![6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2396867.png)

![4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2396872.png)

![ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2396876.png)

![3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396881.png)